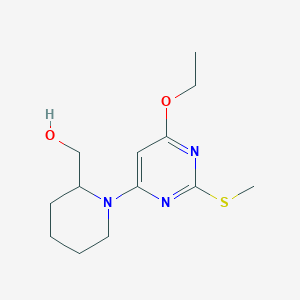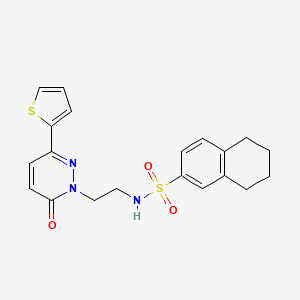![molecular formula C25H20BrN3 B2818006 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-57-3](/img/structure/B2818006.png)
3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound has been shown to have a wide range of biological activities and has been used in various scientific studies.
Applications De Recherche Scientifique
Optical and Quantum Chemical Properties
Research on pyrazolo[3,4-b]quinoline derivatives, including similar structures to 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, has shown their significant optical properties. Studies involving quantum chemical simulations (PM3 and AM1 methods) on these derivatives reveal unique absorption spectra characteristics, particularly influenced by substitutions on the molecule. Such properties suggest their potential in applications requiring specific optical characteristics, such as photovoltaic cells or optoelectronic devices (Koścień et al., 2003).
Synthesis and Chemical Reactions
The synthesis of pyrazolo[3,4-c]quinoline derivatives has been explored through various chemical reactions, highlighting the chemical versatility and reactivity of these compounds. Techniques like Friedländer condensation offer pathways to create complex heterocyclic structures, suggesting these compounds' utility in synthesizing new materials with potential pharmaceutical or material science applications (Tomasik et al., 1983).
Molecular Rearrangement and Derivative Formation
Research also delves into the molecular rearrangement and synthesis of derivatives from pyrazolo[3,4-c]quinoline structures. The ability to undergo structural transformations and form new derivatives under certain conditions broadens the scope of their applicability in developing novel compounds with specific chemical and physical properties, such as altered photophysical behaviors or enhanced biological activities (Klásek et al., 2003).
Supramolecular Aggregation and Structural Analysis
The effect of substitution on these molecules significantly impacts their ability to form supramolecular aggregates. Detailed studies on how different substitutions affect the dimensionality and nature of supramolecular aggregation can guide the design of new materials with desired physical properties, particularly in the fields of nanotechnology and materials science (Portilla et al., 2005).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3/c1-15-4-11-23-21(12-15)25-22(14-27-23)24(18-6-8-19(26)9-7-18)28-29(25)20-10-5-16(2)17(3)13-20/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMDMDXXUYHQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2817924.png)
![2-imino-1-(2-methoxyethyl)-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2817926.png)




![5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817937.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2817940.png)
![2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B2817941.png)
![1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2817944.png)
![2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid](/img/structure/B2817945.png)
![6-Aminopyrazolo[1,5-a]pyrimidin-7(1h)-one dihydrochloride](/img/no-structure.png)